molecular formula C13H8N4O5S B6462544 N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 2549048-57-7

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B6462544
CAS No.: 2549048-57-7
M. Wt: 332.29 g/mol
InChI Key: VFGRIMPGHIMLTM-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that combines a thiadiazole ring with a chromene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Scientific Research Applications

Chemistry

In chemistry, N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, making it a candidate for developing new antibiotics.

Medicine

In medicine, the compound is being explored for its anticancer properties. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation makes it a promising lead compound for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with essential enzymes. In cancer cells, it may inhibit key signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide: Similar in structure but with different substituents, affecting its biological activity.

    6-nitro-2-oxo-2H-chromene-3-carboxamide: Lacks the thiadiazole ring, which may reduce its antimicrobial and anticancer efficacy.

Uniqueness

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-nitro-2-oxo-2H-chromene-3-carboxamide stands out due to the combination of the thiadiazole and chromene rings, which confer unique chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various applications.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-nitro-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O5S/c1-6-15-16-13(23-6)14-11(18)9-5-7-4-8(17(20)21)2-3-10(7)22-12(9)19/h2-5H,1H3,(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGRIMPGHIMLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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